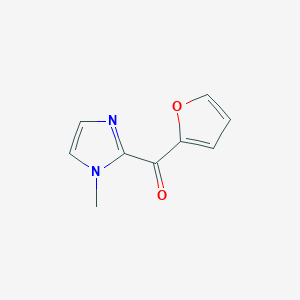

2-furyl(1-methyl-1H-imidazol-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-furyl(1-methyl-1H-imidazol-2-yl)methanone" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The furyl group attached to the imidazole ring suggests the presence of a furan moiety, which is an aromatic ring with oxygen. This compound is part of a broader class of compounds that have been studied for various chemical properties and reactions .

Synthesis Analysis

The synthesis of related furyl-imidazole derivatives involves various methods. For instance, the condensation of acenaphthenequinone with furfural followed by N-methylation has been used to obtain 2-(2-furyl)-1-methyl-1H-acenaphtho[9,10-d]imidazole . Similarly, the Weidenhagen reaction has been employed to synthesize 2-(2-furyl)-5,6-dihydro-1(3)H-acenaphtho[4,5-d]imidazole . Another approach involves the reaction of hydroxyamino-propanone oximes with furfural to yield 5-aryl(hetaryl)-2-(furan-2-yl)-1H-imidazol-1-oles . These methods highlight the versatility in synthesizing furyl-imidazole derivatives.

Molecular Structure Analysis

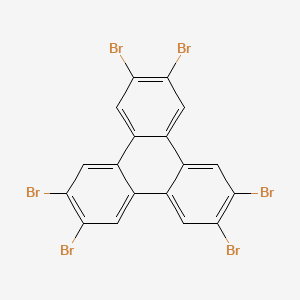

The molecular structure of furyl-imidazole derivatives is characterized by the presence of an imidazole ring fused or linked to other aromatic systems such as furan, acenaphthene, or phenanthrene. The position of substitution on the imidazole and the type of aromatic system it is connected to can significantly influence the compound's reactivity and properties .

Chemical Reactions Analysis

Furyl-imidazole derivatives exhibit a range of chemical reactions, including electrophilic substitution. The reactivity pattern is influenced by the nature of the substituents and the ring system attached to the imidazole core. For example, electrophilic substitution in 2-(2-furyl)-1-methyl-1H-acenaphtho[9,10-d]imidazole occurs at the furan ring in acidic medium, while in neutral conditions, both the furan and acenaphthene moieties are attacked . In contrast, 2-(2-furyl)-1H-naphto[2,3-d]imidazole shows specificity in reactivity, with electrophilic reactions typically occurring at the naphthalene scaffold .

Physical and Chemical Properties Analysis

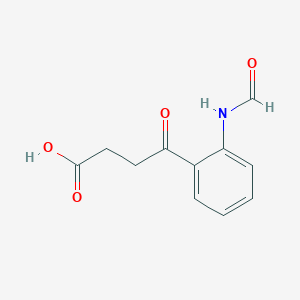

The physical and chemical properties of furyl-imidazole derivatives are influenced by the interaction between the furyl moiety and other functional groups in the molecule. For instance, the interaction of the π-excessive furyl group with an electron-withdrawing carbonyl group can stabilize certain tautomeric forms, as observed in the study of prototropic tautomerism of 2-(2-furyl)-1-hydroxyimidazoles . Additionally, the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives has shown that these compounds possess antibacterial activity with mild cytotoxicity, indicating their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Chemical Behavior

- 2-furyl(1-methyl-1H-imidazol-2-yl)methanone and its derivatives have been synthesized and studied for their prototropic tautomerism. Research demonstrated that the interaction of the π-excessive furyl moiety with an electron-withdrawing carbonyl group stabilizes the N-hydroxy tautomeric form in different solvents (Nikitina et al., 2020).

- Another study outlined the synthesis of 2-(2-furyl)-1-methyl-1H-acenaphtho[9,10-d]imidazole, providing insights into its reactivity and showing that electrophilic substitution predominantly occurs at the furan ring under certain conditions (Achkasova & El’chaninov, 2006).

Biological Activities

- Various derivatives of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone have been synthesized and evaluated for their antibacterial activities. For instance, 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives demonstrated promising antibacterial potential with mild cytotoxicity, showing significant inhibition against various bacterial strains (Abbasi et al., 2018).

Material Science and Crystallography

- In the field of crystallography, the structure of V-shaped ligands with N-heterocycles, which include derivatives of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone, was elucidated. This research provided valuable insights into intermolecular interactions and the three-dimensional networks in crystal structures (Wang et al., 2017).

Medicinal Chemistry

- A compound featuring a 2-furyl(1-methyl-1H-imidazol-2-yl)methanone moiety was isolated from Atractilis gummifera rhizome and exhibited anti-leishmanial activity, indicating its potential in therapeutic applications (Deiva et al., 2019).

Safety and Hazards

properties

IUPAC Name |

furan-2-yl-(1-methylimidazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOLEXCOQNYRSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70489404 |

Source

|

| Record name | (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30148-29-9 |

Source

|

| Record name | (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1337531.png)

![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)

![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)

![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)

![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)